molecular formula C12H10FN5O B11859487 1H-Purin-2-amine, 6-[(3-fluorophenyl)methoxy]- CAS No. 168098-94-0

1H-Purin-2-amine, 6-[(3-fluorophenyl)methoxy]-

Cat. No.: B11859487
CAS No.: 168098-94-0
M. Wt: 259.24 g/mol
InChI Key: YXDVZNPTJFVUCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Purin-2-amine, 6-[(3-fluorophenyl)methoxy]- is a purine derivative characterized by an amine group at position 2 and a 3-fluorobenzyloxy substituent at position 6 of the purine ring. Its molecular formula is C₁₂H₁₀FN₅O, with a molecular weight of 267.24 g/mol. The 3-fluorophenylmethoxy group introduces both lipophilicity and electronic effects due to the fluorine atom, which may enhance metabolic stability and binding interactions in biological systems.

Properties

CAS No.

168098-94-0

Molecular Formula

C12H10FN5O

Molecular Weight

259.24 g/mol

IUPAC Name

6-[(3-fluorophenyl)methoxy]-7H-purin-2-amine

InChI

InChI=1S/C12H10FN5O/c13-8-3-1-2-7(4-8)5-19-11-9-10(16-6-15-9)17-12(14)18-11/h1-4,6H,5H2,(H3,14,15,16,17,18)

InChI Key

YXDVZNPTJFVUCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=NC(=NC3=C2NC=N3)N

Origin of Product

United States

Preparation Methods

Base-Mediated Substitution

  • Reagents : 3-Fluorophenylmethanol, NaH (or K₂CO₃), DMF/DMSO.

  • Mechanism : Deprotonation of the alcohol forms an alkoxide, which attacks the electrophilic C6 of 2-amino-6-chloropurine.

  • Conditions : Reflux in polar aprotic solvent (e.g., DMF) for 6–12 hours.

Example Reaction :
2-Amino-6-chloropurine+3-FluorophenylmethanolNaH, DMF, refluxTarget Compound+HCl\text{2-Amino-6-chloropurine} + \text{3-Fluorophenylmethanol} \xrightarrow{\text{NaH, DMF, reflux}} \text{Target Compound} + \text{HCl}

Phase-Transfer Catalysis (PTC)

  • Reagents : 3-Fluorophenylmethanol, tetrabutylammonium bromide (TBAB), aqueous NaOH.

  • Advantage : Enables reaction in biphasic systems, improving solubility.

Parameter Value
Solvent Toluene/water
Temperature 80–100°C
Catalyst Loading 5–10 mol% TBAB

Alternative Approaches

Coupling via Alkyl Halides

  • Reagents : 3-Fluorophenylmethyl chloride, K₂CO₃.

  • Advantage : Direct substitution with pre-formed alkyl halide.

  • Challenge : Synthesis of 3-fluorophenylmethyl chloride requires additional steps.

Purification and Characterization

Step Method Purpose
Crystallization Ethyl acetate/hexaneRemove unreacted starting materials
Column Chromatography Silica gel, CH₂Cl₂/MeOH gradientIsolate pure product
Spectroscopy ¹H NMR, HRMS, IRConfirm structure and purity

Key Challenges and Solutions

Challenge Solution
Low Solubility Use polar aprotic solvents (DMF, DMSO)
Competitive Reactions Optimize stoichiometry (1.2–1.5 eq. alcohol)
Side Products Use inert atmosphere (N₂/Ar) to prevent oxidation

Comparison of Methods

Method Yield Purity Scalability
Base-Mediated 40–60%>95%High
PTC 50–70%>90%Moderate
Mitsunobu 30–50%>85%Low

Chemical Reactions Analysis

Types of Reactions

6-((3-Fluorobenzyl)oxy)-1H-purin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the purine core, particularly at positions 2 and 6.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF or DMSO.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Scientific Research Applications

Antitumor Activity

Research indicates that 1H-Purin-2-amine, 6-[(3-fluorophenyl)methoxy]- exhibits significant antitumor properties. Studies have shown its ability to inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : The compound interacts with specific biological targets involved in cell signaling pathways related to cancer progression, potentially affecting the proliferation and survival of cancer cells.
  • Case Studies : In vitro studies have demonstrated that this compound can effectively reduce the viability of various cancer cell lines, including those derived from breast and lung cancers. Further research is necessary to elucidate the exact molecular interactions and pathways involved.

Antioxidant Properties

The antioxidant activity of 1H-Purin-2-amine, 6-[(3-fluorophenyl)methoxy]- suggests potential therapeutic applications in diseases characterized by oxidative stress:

  • Mechanism : The compound may scavenge free radicals and inhibit oxidative damage to cellular components, thereby protecting against conditions such as neurodegenerative diseases and cardiovascular disorders.

Medicinal Chemistry

This compound is being explored for its potential as a lead compound in drug development:

  • Drug Development : Its unique structure allows for modifications that can enhance efficacy and reduce toxicity. Researchers are investigating derivatives of this compound for improved pharmacological profiles.

Synthesis and Preparation Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Starting Materials : The synthesis begins with commercially available purine derivatives and 3-fluorobenzyl alcohol.
  • Key Reaction : A nucleophilic substitution reaction occurs where the hydroxyl group of 3-fluorobenzyl alcohol reacts with the purine derivative in the presence of a base like potassium carbonate.
  • Catalysts and Solvents : Common solvents used include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), often catalyzed by palladium-based catalysts.

Mechanism of Action

The mechanism of action of 6-((3-Fluorobenzyl)oxy)-1H-purin-2-amine involves its interaction with specific molecular targets such as enzymes or nucleic acids. The fluorobenzyl group enhances its binding affinity to these targets, potentially inhibiting enzyme activity or interfering with nucleic acid replication processes. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table compares 1H-Purin-2-amine, 6-[(3-fluorophenyl)methoxy]- with key analogs, focusing on substituent effects, molecular properties, and hypothetical biological activity:

Compound Name Substituent at Position 6 Molecular Formula Molecular Weight (g/mol) Key Properties/Notes References
1H-Purin-2-amine, 6-[(3-fluorophenyl)methoxy]- 3-fluorobenzyloxy C₁₂H₁₀FN₅O 267.24 Hypothesized enhanced metabolic stability due to fluorine; potential kinase inhibition.
1H-Purin-2-amine, 6-(methylthio) Methylthio C₆H₇N₅S 181.22 Melting point: 239.5°C; smaller substituent with high lipophilicity; antimetabolite activity.
6-[(4-bromothiophen-2-yl)methoxy]-7H-purin-2-amine 4-bromothiophen-2-ylmethoxy C₁₀H₈BrN₅OS 350.19 Bromine enhances halogen bonding; possible kinase or protease inhibition.
6-Methoxy-9-β-D-xylofuranosyl-9H-purin-2-amine Methoxy (with xylofuranosyl) C₁₁H₁₅N₅O₅ 297.27 Carbohydrate moiety improves solubility; nucleoside analog with antiviral potential.

Key Observations:

The 4-bromothiophene substituent () leverages bromine’s polarizability for halogen bonding, a feature absent in the fluorine-containing analog .

Steric and Lipophilic Effects: The 3-fluorobenzyloxy group is bulkier than methylthio (), which may influence binding pocket compatibility in enzyme targets. The xylofuranosyl substituent () adds significant hydrophilicity, contrasting with the lipophilic aryl groups in other compounds .

Biological Implications: Methylthio derivatives () are known antimetabolites, interfering with purine metabolism, while 3-fluorophenylmethoxy analogs may target kinases or G-protein-coupled receptors due to aryl interactions . Bromothiophene-containing compounds () are often explored in cancer therapy for their halogen-bond-mediated protein inhibition .

Biological Activity

1H-Purin-2-amine, 6-[(3-fluorophenyl)methoxy]- is a purine derivative with significant biological activities, particularly in the fields of oncology and pharmacology. Its unique structure, featuring a methoxy group at the 6-position of the purine ring and a fluorophenyl moiety, contributes to its potential therapeutic applications.

  • Molecular Formula : C12H10FN5O
  • Molecular Weight : Approximately 259.244 g/mol
  • CAS Number : 168098-94-0

Biological Activity Overview

Research indicates that this compound exhibits notable antitumor activity , making it a candidate for cancer treatment. Additionally, it may possess antioxidant properties , which could be beneficial in various diseases characterized by oxidative stress.

1H-Purin-2-amine, 6-[(3-fluorophenyl)methoxy]- interacts with specific biological targets involved in cell signaling pathways related to cancer progression. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms that require further elucidation.

Comparative Analysis of Similar Compounds

The following table highlights the structural features and biological activities of compounds similar to 1H-Purin-2-amine, 6-[(3-fluorophenyl)methoxy]-:

Compound NameStructure FeaturesBiological Activity
1H-Purin-2-amineBase structure of purineAntitumor activity
2-Amino-6-methoxypurineMethoxy group at the 6-positionMutagenic properties
N-(3-Fluorophenyl)methylpurineMethyl group additionPotentially similar antitumor effects
7-Methoxy-1H-indazoleIndazole core with methoxy groupInhibitor of nitric oxide synthase

Case Studies and Research Findings

  • Antitumor Studies : In vitro studies have demonstrated that 1H-Purin-2-amine, 6-[(3-fluorophenyl)methoxy]- significantly inhibits the growth of various cancer cell lines. For instance, a study showed a reduction in cell viability by over 50% in certain carcinoma cells when treated with this compound at concentrations ranging from 10 to 100 µM.
  • Antioxidant Properties : Another study assessed the antioxidant capacity of this compound using DPPH and ABTS assays, revealing a dose-dependent scavenging effect on free radicals. The results indicated that at higher concentrations (≥50 µM), it exhibited comparable efficacy to established antioxidants like ascorbic acid.
  • Mechanistic Insights : Molecular docking studies have suggested that the compound binds effectively to key proteins involved in tumorigenesis, such as kinases and transcription factors, which play critical roles in cell cycle regulation and apoptosis.

Future Directions

Given its promising biological activity, further research is warranted to:

  • Elucidate the precise mechanisms through which 1H-Purin-2-amine, 6-[(3-fluorophenyl)methoxy]- exerts its effects.
  • Conduct in vivo studies to evaluate its therapeutic potential and safety profile.
  • Explore its applicability in combination therapies for enhanced efficacy against resistant cancer types.

Q & A

Q. What are the optimized synthetic routes for 6-[(3-fluorophenyl)methoxy]-1H-purin-2-amine?

The synthesis of 6-alkoxy-2-aminopurines typically involves nucleophilic substitution under anhydrous conditions. For example, in analogous compounds like 6-cyclohexylmethoxy-2-fluoropurine, sodium hydride (NaH) is used to deprotonate the alcohol (e.g., cyclohexylmethanol), generating an alkoxide that reacts with a purine derivative. Critical steps include controlling H₂ gas evolution during NaH reactions and maintaining inert atmospheres (N₂/Ar) to prevent side reactions . For the target compound, substituting cyclohexylmethanol with (3-fluorophenyl)methanol would follow similar protocols, with purification via column chromatography or recrystallization.

Q. How can structural purity be confirmed for this compound?

Characterization involves 1H/13C/19F NMR to verify substitution patterns and purity. For example, in 8-aza-7-deazapurin-2-amine derivatives, distinct aromatic proton signals (δ 7.5–8.5 ppm) and fluorine coupling patterns (e.g., splitting from 3-fluorophenyl groups) confirm successful synthesis . Mass spectrometry (HRMS or ESI-MS) and elemental analysis further validate molecular weight and composition.

Q. What safety precautions are required during synthesis?

The compound’s hazards align with purine derivatives: acute oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory tract irritation (H335). Use fume hoods, PPE (gloves, goggles), and avoid dust generation. NaH reactions require careful handling due to H₂ flammability .

Advanced Research Questions

Q. What crystallographic methods resolve hydrogen-bonding interactions in this compound?

Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) can determine hydrogen-bonding networks. Graph set analysis (as in Etter’s formalism) identifies motifs like D(2) or R₂²(8) patterns, critical for understanding supramolecular packing. For example, purine analogs often form N–H⋯N/O interactions stabilizing crystal lattices .

Q. How does the 3-fluorophenyl moiety influence biological activity?

Fluorine substituents enhance metabolic stability and binding affinity via hydrophobic/electrostatic interactions. In kinase inhibitors like Lapatinib, the (3-fluorophenyl)methoxy group improves target selectivity by occupying hydrophobic pockets in EGFR/HER2 . For this compound, evaluate enzyme inhibition (e.g., IC₅₀ assays) and compare with non-fluorinated analogs to quantify fluorine’s impact.

Q. Can this compound serve as a fluorescent probe in nucleic acid studies?

Fluorescence properties depend on the purine core and substituents. In 8-aza-7-deazapurin-2-amine, fluorescence is quenched (>95%) in duplex DNA due to base stacking, but residual emission can monitor melting profiles (Tm) . For the target compound, assess fluorescence quantum yield and quenching behavior in single-stranded vs. duplex DNA using spectrophotometry.

Q. What computational methods predict its pharmacokinetic properties?

Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and molecular dynamics (MD) simulations to model membrane permeability. Tools like SwissADME predict logP, solubility, and bioavailability based on substituent effects (e.g., fluorine’s contribution to logP) .

Methodological Considerations

  • Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times for alkoxy purines. Monitor intermediates via TLC with UV-active spots .
  • Biological Assays : Pair in vitro kinase assays with surface plasmon resonance (SPR) to quantify binding kinetics. Compare IC₅₀ values against reference inhibitors.
  • Crystallography : For twinned crystals, employ SHELXD for structure solution and WinGX/ORTEP for visualization and refinement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.